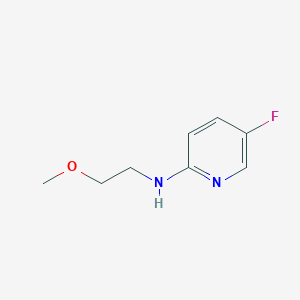

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. vulcanchem.com This status is due to its frequent appearance in the structures of FDA-approved drugs and other bioactive compounds. vulcanchem.comnih.gov The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, bioavailability, and ability to interact with biological targets like enzymes. vulcanchem.comgenscript.com Pyridine and its derivatives are fundamental components in over 7000 significant drug molecules, highlighting their importance in the pharmaceutical industry. vulcanchem.comgoogle.com Their adaptability as reactants and starting materials for structural modifications makes them highly sought-after by medicinal chemists for crafting novel compounds with potential therapeutic utility against a wide range of diseases. nih.govgenscript.com

Strategic Incorporation of Fluorine in Organic Compounds

The introduction of fluorine atoms into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. chemsrc.comgoogle.com This is due to the unique physicochemical properties of fluorine, such as its high electronegativity and small atomic size. chemsrc.com The selective replacement of a hydrogen atom with fluorine can dramatically alter a compound's properties. researchgate.net For instance, fluorination can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. researchgate.netchemsrc.com It can also modify the acidity or basicity of nearby functional groups, enhance binding affinity to target proteins through new non-covalent interactions, and improve membrane permeability. researchgate.netchemsrc.com It is estimated that approximately 30% of newly approved drugs contain fluorine, a testament to the profound impact of this "fluorine magic" on drug design. google.com

Role of Aminoether Moieties in Molecular Design

Aminoether moieties, such as the 2-methoxyethylamine (B85606) side chain found in the title compound, play a significant role in molecular design by influencing a compound's physical and interactive properties. These groups can enhance aqueous solubility, a critical factor for drug delivery and formulation. The ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. stereoelectronics.org This capacity for hydrogen bonding can facilitate stronger and more specific interactions with biological targets. Furthermore, the flexible nature of the ether side chain allows the molecule to adopt various conformations, which can be advantageous for fitting into a protein's binding site. This combination of improved solubility, hydrogen-bonding potential, and conformational flexibility makes the aminoether moiety a valuable functional group for optimizing the properties of a lead compound.

The subject compound, 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, serves as a key intermediate in the synthesis of more complex molecules, where its distinct structural components are leveraged to build sophisticated final products. For instance, it has been cited in patents as a reactant in the synthesis of complex heterocyclic compounds developed as CGRP receptor antagonists, which are investigated for the treatment of migraines. nih.gov The synthesis involves coupling the amine group of this compound with other molecular fragments to construct the larger, pharmacologically active entity.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1248197-72-9 |

| Molecular Formula | C₈H₁₁FN₂O |

| Molecular Weight | 170.18 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-(2-methoxyethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXQHVQNWMJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Fluoro N 2 Methoxyethyl Pyridin 2 Amine

Approaches to Pyridine (B92270) Ring Functionalization and Derivatization

The construction of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is typically achieved by forming the C-N bond between a pre-functionalized 5-fluoropyridine ring and 2-methoxyethylamine (B85606). Several robust chemical strategies have been developed for this type of transformation, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SₙAr) is a fundamental pathway for the synthesis of 2-aminopyridines. youtube.commasterorganicchemistry.com This reaction involves the attack of a nucleophile, in this case, 2-methoxyethylamine, on a pyridine ring that is activated by electron-withdrawing groups and contains a suitable leaving group (typically a halide) at the 2-position. masterorganicchemistry.com The pyridine ring's inherent electron deficiency, which is enhanced by the electronegative fluorine atom, facilitates the attack of the amine nucleophile. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing substituents, particularly at positions ortho or para to the leaving group, helps to stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com For the synthesis of the target compound, a common precursor would be 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine. The reaction is often carried out at elevated temperatures in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base to neutralize the generated hydrohalic acid. nih.gov

Interestingly, the regioselectivity of amination on certain dihalopyridines can sometimes be controlled by the reaction conditions, with thermal, metal-free SₙAr providing an alternative to catalyzed methods. For instance, heating a dihalopyridine with an amine can favor substitution at one position over another, a strategy that has been observed in related heterocyclic systems. nih.govacs.org

Table 1: Representative Conditions for SₙAr Amination of Halopyridines

| Aryl Halide | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Aniline | Ethanol | K₂CO₃ | Reflux | High |

| 2,5-Difluoropyridine | 2-Methoxyethylamine | DMSO | DIPEA | 100-120 | Moderate-High |

| 2-Bromo-5-fluoropyridine | 2-Methoxyethylamine | Dioxane | Na₂CO₃ | 150 | Moderate |

Note: Data is illustrative and compiled from general procedures for SₙAr reactions on activated halopyridines.

Modern synthetic chemistry heavily relies on transition-metal catalysis for the formation of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. Palladium and copper complexes are the most prominent catalysts for these transformations.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. This method is highly effective for coupling aryl or heteroaryl halides (or triflates) with a wide range of amines, including primary alkylamines like 2-methoxyethylamine. The reaction typically employs a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky, electron-rich phosphine (B1218219) ligand.

The choice of ligand is critical for the reaction's success, influencing catalytic activity, reaction scope, and efficiency. Ligands like Xantphos are often employed for the amination of heteroaryl halides. nih.govacs.org The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an inert solvent like dioxane or toluene (B28343) at elevated temperatures. nih.govacs.org This methodology has been successfully applied to the synthesis of various N-alkyl-aminopyridines, demonstrating its utility for preparing compounds structurally similar to this compound. nih.govacs.org

Table 2: Palladium-Catalyzed Amination of a Bromopyridine Intermediate

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Bromopyridine Derivative | t-Butylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | nih.govacs.org |

| Bromopyridine Derivative | Methylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | nih.govacs.org |

Data derived from amination reactions on bromopyridine precursors for 8-azatetracyclines.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and cost-effective alternative to palladium-catalyzed methods. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder, often with the aid of a ligand. organic-chemistry.org

The reactions usually require high temperatures (100-200 °C) and polar, high-boiling solvents like DMF, DMSO, or pyridine. The use of ligands, such as 1,10-phenanthroline (B135089) or various amino acids, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the catalytic cycle. While palladium catalysis is often preferred for its broader functional group tolerance and milder conditions, copper-catalyzed methods remain a valuable tool, especially in large-scale industrial syntheses due to the lower cost of copper.

While transition-metal-catalyzed reactions are highly effective, the development of metal-free alternatives is an ongoing area of research to avoid potential metal contamination in the final product and reduce costs. For the synthesis of 2-aminopyridines, one prominent metal-free approach involves the activation of pyridine N-oxides.

In this strategy, a substituted pyridine, such as 3-fluoropyridine, is first oxidized to the corresponding N-oxide. The N-oxide can then be activated with an electrophilic reagent, such as tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf₂O), rendering the 2-position susceptible to nucleophilic attack by an amine. nih.gov Subsequent rearrangement and hydrolysis steps yield the desired 2-aminopyridine (B139424). This methodology provides a regioselective route to 2-amino substitution without the need for a metal catalyst. nih.govnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a powerful strategy for building molecular complexity efficiently. nih.govnih.gov Various MCRs have been developed for the de novo synthesis of the pyridine ring itself, such as the Hantzsch pyridine synthesis and its variations. acsgcipr.org

These methods typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) core, which is subsequently oxidized to the aromatic pyridine. acsgcipr.org While highly effective for creating diverse libraries of substituted pyridines, applying this strategy to the synthesis of a specific target like this compound can be challenging. It would require carefully chosen, and potentially complex, starting materials to ensure the correct placement of the fluoro, amino, and N-alkyl substituents on the final ring. For this reason, the functionalization of a pre-existing 5-fluoropyridine ring via the methods described above is often a more direct and common approach. lookchem.comresearchgate.net

Transition-Metal-Catalyzed Amination Protocols

Introduction of Fluorine into Pyridine Systems

The incorporation of fluorine into heterocyclic compounds, particularly pyridine, is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. nih.govresearchgate.net The synthesis of 5-fluoropyridine derivatives can be approached through various methods, including the direct fluorination of the pyridine ring or the fluorination of suitable precursors.

The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic pathways. alfa-chemistry.com

Electrophilic Fluorination involves the reaction of an electron-rich aromatic system with an electrophilic fluorine source ("F+"). wikipedia.org For pyridine systems, which are inherently electron-deficient, direct electrophilic fluorination can be challenging. However, the presence of activating groups, such as an amino group at the C2 position, can increase the nucleophilicity of the ring, facilitating the reaction. nih.gov Common electrophilic fluorinating agents contain a nitrogen-fluorine (N-F) bond, where the nitrogen is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.org Reagents such as Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are widely used. alfa-chemistry.comwikipedia.orgnih.gov A study on the fluorination of 2-aminopyridines using Selectfluor in an aqueous solution demonstrated a method for producing fluorinated pyridines in good to high yields with high regioselectivity. nih.gov

Nucleophilic Fluorination relies on the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source (F⁻). alfa-chemistry.com This is a common strategy for electron-deficient rings like pyridine, where a good leaving group (e.g., Cl, Br, NO₂) at an activated position can be substituted by fluoride. The reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the presence of electron-withdrawing groups on the ring. acs.org Common nucleophilic fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts, or HF-pyridine complexes. alfa-chemistry.comnih.gov For the synthesis of a 5-fluoro derivative, a precursor such as 5-bromo-2-aminopyridine or 2-amino-5-nitropyridine (B18323) could potentially undergo nucleophilic fluorination.

| Fluorination Method | Reagent Examples | Mechanism | Substrate Requirement |

| Electrophilic | Selectfluor, NFSI | Electrophilic Aromatic Substitution | Electron-rich or activated aromatic ring |

| Nucleophilic | KF, CsF, HF-pyridine | Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient ring with a good leaving group |

Achieving regioselectivity in the fluorination of substituted pyridines is a significant synthetic challenge. For this compound, the fluorine must be introduced specifically at the C-5 position (meta to the amino group).

One advanced strategy is the site-selective C-H fluorination of pyridines. Research has shown that reagents like silver(II) fluoride (AgF₂) can achieve selective fluorination of C-H bonds adjacent to the nitrogen atom (the C-2 or C-6 position) under mild conditions. nih.govresearchgate.netorgsyn.org While this is highly selective for the ortho position, other strategies are needed for meta-fluorination.

Meta-fluorination of a pyridine ring is notoriously difficult due to the electronic properties of the heterocycle. researchgate.net A successful approach involves the use of specifically designed precursors. For instance, the fluorination of pyridine N-oxides has been shown to direct fluorination to the meta position. researchgate.net Another established method is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. researchgate.net This would require starting with 2-amino-5-nitropyridine, reducing the nitro group to an amine (creating a diamine), selectively diazotizing the 5-amino group, and then performing the Schiemann reaction to install the fluorine. researchgate.net

Instead of fluorinating the final molecule, it is often more practical to fluorinate a precursor or an early-stage intermediate. A common precursor for the target molecule is 2-amino-5-fluoropyridine (B1271945). nih.gov A documented synthesis of this intermediate starts from 2-aminopyridine. researchgate.net The process involves several steps:

Nitration: Introduction of a nitro group.

Acetylation: Protection of the amino group.

Reduction: Conversion of the nitro group to a second amino group.

Diazotization: Conversion of the newly formed amino group at the 5-position into a diazonium salt.

Schiemann Reaction: Displacement of the diazonium group with fluorine.

Hydrolysis: Removal of the acetyl protecting group to yield 2-amino-5-fluoropyridine. researchgate.net

This multi-step sequence highlights a classic strategy for introducing fluorine into a specific, non-activated position on the pyridine ring by transforming an existing functional group. researchgate.net

Synthesis of the N-(2-methoxyethyl)amino Side Chain

Once the 5-fluoropyridine core, typically 2-amino-5-fluoropyridine, is obtained, the next phase is the construction of the N-(2-methoxyethyl)amino side chain at the C-2 position. This can be accomplished through direct alkylation or via a two-step amide coupling and reduction sequence.

Direct N-alkylation involves reacting the 2-amino group of 2-amino-5-fluoropyridine with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the aminopyridine, increasing its nucleophilicity.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form the tertiary amine. The reactivity of the secondary amine product is often comparable to or greater than the starting primary amine. chemrxiv.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled. This can include using a specific stoichiometry of the alkylating agent and choosing an appropriate base and solvent system. researchgate.net Catalytic methods, for example using BF₃·OEt₂ with certain alkylating agents, have also been developed for the N-alkylation of 2-aminopyridines. acs.org Another approach involves reductive amination, where the aminopyridine is reacted with methoxyacetaldehyde (B81698) in the presence of a reducing agent like sodium borohydride.

An alternative, often more controllable, method for synthesizing the N-(2-methoxyethyl)amino side chain is a two-step process involving amide bond formation followed by reduction.

First, an amide coupling reaction is performed between 2-amino-5-fluoropyridine and methoxyacetic acid. This reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling agent. growingscience.com A wide variety of coupling agents are available for amide synthesis.

| Coupling Agent | Full Name | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, often used with a non-nucleophilic base like DIPEA. growingscience.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Effective and inexpensive, but produces a urea (B33335) byproduct that can be difficult to remove. |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble version of DCC, byproduct is easily removed with an aqueous wash. |

| POCl₃ | Phosphorus oxychloride | Can be used with pyridine as a base to generate an acyl chloride in situ. growingscience.com |

The reaction typically proceeds under mild conditions in an anhydrous solvent like DMF or DCM. nih.gov The resulting amide, N-(5-fluoropyridin-2-yl)-2-methoxyacetamide, is then isolated.

The second step is the reduction of the amide carbonyl group to a methylene (B1212753) group (-C(O)- to -CH₂-). This transformation converts the amide into the desired secondary amine. Powerful reducing agents are required for this step, with common choices being lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. After the reduction is complete, a careful aqueous workup is necessary to quench the excess reducing agent and isolate the final product, this compound.

Synthesis of Key Precursors and Intermediates for this compound

Fluorinated Pyridine Intermediates

A pivotal intermediate in the synthesis of the title compound is 2-amino-5-fluoropyridine. This molecule provides the core heterocyclic structure with the necessary fluorine and amino functionalities. Research has explored various routes to this intermediate, with a notable method starting from the readily available 2-aminopyridine. This multi-step synthesis is designed to introduce the fluorine atom at the desired position and is summarized below.

One reported synthesis of 2-amino-5-fluoropyridine involves a sequence of reactions including nitration, amino group protection, nitro group reduction, diazotization, fluorination via the Schiemann reaction, and finally deprotection. researchgate.net This pathway, while lengthy, provides a reliable method for obtaining the key fluorinated pyridine intermediate.

A novel, more streamlined approach has also been proposed, which avoids the isolation of some challenging intermediates and simplifies the operational procedures. researchgate.net The optimal conditions for this synthetic route are detailed in the following table.

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Amino-5-fluoropyridine from 2-Aminopyridine researchgate.net

| Step | Reaction | Reagents & Conditions | Temperature (°C) | Time (h) | Molar Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitrification | - | 45 | 2 | 41 |

| 2 | Amino Acetylation | - | Reflux | 1 | 96.3 |

| 3 | Reduction of Nitro | - | Reflux | 1 | 90 |

| 4 | Diazotization | - | -5 to 0 | 2 | 81.4 |

Another significant strategy for introducing fluorine into the pyridine ring is through nucleophilic aromatic substitution (SNAr). This can involve the displacement of a leaving group, such as a halogen, by a fluoride ion. For instance, processes for preparing fluorinated pyridines from chlorine-containing pyridine derivatives by reaction with an alkali-metal fluoride at elevated temperatures have been developed. googleapis.com The choice of solvent, often a mixture of an aprotic amide and an aromatic hydrocarbon, is crucial for achieving high yields and selectivity. googleapis.com

Furthermore, the synthesis of radio-labeled [18F]fluoropyridines has been investigated, which can also provide insights into non-radioactive fluorination methods. One such method involves the no-carrier-added nucleophilic aromatic substitution of a halogen-substituted 2-pyridinecarbonitrile with K[18F]F-K222 complex. researchgate.net For example, 5-bromo-2-pyridinecarbonitrile has been shown to undergo almost quantitative [18F]fluoride incorporation at the 5-position. researchgate.net Subsequent chemical transformations would then be required to convert the nitrile group to an amine.

Methoxyethylamine Derivatives

The final step in the synthesis of the target compound would typically involve a nucleophilic aromatic substitution or a related cross-coupling reaction. In such a reaction, the amino group of 2-methoxyethylamine displaces a suitable leaving group on the 5-fluoropyridine ring, most commonly a halogen at the 2-position (e.g., 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine). Alternatively, a coupling reaction, such as a Buchwald-Hartwig amination, could be employed to form the C-N bond between the 5-fluoropyridin-2-amine intermediate and a suitably functionalized methoxyethyl derivative. mdpi.comnih.gov

The general reaction scheme for the final coupling step can be envisioned as follows:

Scheme 1: General Synthetic Approach to this compound

Where LG represents a suitable leaving group (e.g., Cl, Br, I) or a precursor for a cross-coupling reaction.

The efficiency of this final step is contingent on the reactivity of the fluorinated pyridine precursor and the reaction conditions employed, such as the choice of catalyst, base, and solvent.

Chemical Reactivity and Reaction Pathways of 5 Fluoro N 2 Methoxyethyl Pyridin 2 Amine

Reactivity of the Pyridine (B92270) Nitrogen and Substituents

The pyridine ring in 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is an aromatic, heterocyclic system. The presence of the electronegative nitrogen atom makes the ring electron-deficient, or π-deficient, compared to benzene. This inherent electronic property, further modulated by the fluoro and amino substituents, creates distinct sites for electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Reaction Sites

The distribution of electron density in this compound defines its reactive centers.

Nucleophilic Sites:

Secondary Amine Nitrogen: The primary nucleophilic center of the molecule is the exocyclic secondary amine nitrogen. Its lone pair of electrons is readily available to attack electrophiles.

Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring also possesses a lone pair of electrons in an sp2 hybrid orbital. It can act as a nucleophile or a Brønsted-Lowry base, although its nucleophilicity is generally lower than that of the exocyclic amine. youtube.com

Aromatic π-System: While the ring is generally electron-poor, the powerful electron-donating effect of the amino group at the C2 position increases the electron density of the π-system, particularly at the positions ortho and para to it (C3 and C5).

Electrophilic Sites:

Ring Carbon Atoms: The carbon atoms of the pyridine ring are electrophilic due to the electron-withdrawing nature of the ring nitrogen. The C2, C4, and C6 positions are particularly electron-deficient.

Influence of Substituents: The C2 carbon, bonded to the electron-donating amino group, has its electrophilicity reduced. Conversely, the C5 carbon, attached to the highly electronegative fluorine atom, becomes a significant electrophilic center. The fluorine atom's strong inductive effect (-I) withdraws electron density from the ring. nih.gov

A summary of the predicted reactive sites is presented in the table below.

| Site | Type | Rationale |

| Secondary Amine (N-H) | Nucleophilic | High availability of electron lone pair. |

| Pyridine Nitrogen (N1) | Nucleophilic / Basic | Localized lone pair in sp2 orbital. youtube.com |

| Ring Carbons (C3, C4, C6) | Electrophilic | General π-deficiency of the pyridine ring. |

| Ring Carbon (C5) | Electrophilic | Strong inductive electron withdrawal by the fluorine atom. nih.gov |

Regioselective Functionalization

The positions of the existing substituents precisely control the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen, which can also be protonated or coordinate to a Lewis acid catalyst under reaction conditions. pearson.comyoutube.com However, the potent activating and ortho-, para-directing N-(2-methoxyethyl)amino group at the C2 position can facilitate EAS. Electrophilic attack would be predicted to occur at the C3 or C5 position. Given that the C5 position is already occupied by a fluorine atom, substitution is most likely directed to the C3 position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes the molecule susceptible to nucleophilic aromatic substitution. nih.govrsc.org The positions most activated for SNAr are ortho and para to the electron-withdrawing ring nitrogen. In this molecule, the C2 and C6 positions are most activated. While the C2 position is occupied by the amino group, the C6 position could be a site for nucleophilic attack if a suitable leaving group were present. The fluorine atom at C5 is not at a position typically activated for SNAr (ortho or para to the ring nitrogen) and is generally a poor leaving group in these reactions unless under harsh conditions.

Transformations Involving the Secondary Amine Group

The exocyclic secondary amine is a highly reactive functional group, serving as the primary site for N-acylation and N-alkylation reactions.

Acylation Reactions and Amide Formation

The secondary amine of this compound is expected to react readily with various acylating agents to form the corresponding amide. This reaction is a fundamental transformation for amines. Typical acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents.

For instance, the reaction with acetic anhydride (B1165640) would yield N-(5-fluoropyridin-2-yl)-N-(2-methoxyethyl)acetamide. This type of reaction is well-documented for the parent compound, 2-aminopyridine (B139424), which undergoes acetylation as a key step in multi-step synthetic sequences. dissertationtopic.netresearchgate.netdissertationtopic.net The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

| Reactant | Acylating Agent | Product |

| This compound | Acyl Chloride (R-COCl) | N-(5-fluoropyridin-2-yl)-N-(2-methoxyethyl)amide |

| This compound | Acid Anhydride (R-CO)₂O | N-(5-fluoropyridin-2-yl)-N-(2-methoxyethyl)amide |

N-Alkylation and Quaternization

The nucleophilic character of the nitrogen atoms allows for alkylation reactions.

N-Alkylation of the Secondary Amine: The secondary amine can be alkylated using alkyl halides (e.g., methyl iodide) or other alkylating agents to form a tertiary amine. This reaction proceeds via an SN2 mechanism. It is a common challenge in amine chemistry to prevent over-alkylation, as the resulting tertiary amine can still be nucleophilic. nih.govchemrxiv.org

Quaternization: Both the exocyclic tertiary amine (formed after initial alkylation) and the endocyclic pyridine nitrogen can undergo further alkylation to form quaternary ammonium salts. Generally, the exocyclic amine is more nucleophilic and thus more readily alkylated than the sp2-hybridized pyridine nitrogen. researchgate.net However, under forcing conditions or with specific reagents, quaternization of the pyridine nitrogen to form a pyridinium salt is also possible.

Reactivity Influenced by the Fluoro Substituent

The fluorine atom at the C5 position significantly influences the electronic properties and reactivity of the entire molecule. nih.gov

Electronic Effects: Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density across the pyridine ring and reduces the basicity of both the pyridine nitrogen and the secondary amine. The fluorine atom also has a weak, electron-donating mesomeric effect (+M) via its lone pairs, but for halogens, the inductive effect is dominant in determining reactivity.

Impact on Ring Reactivity:

Deactivation towards Electrophilic Attack: The strong -I effect of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution, reinforcing the deactivating effect of the ring nitrogen.

The presence of fluorine can also impart unique properties to the molecule, such as increased thermal and chemical stability. nih.gov The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound can be approached through several synthetic routes, each with distinct reaction mechanisms. The primary transformations involve the formation of the C-N bond between the pyridine ring and the 2-methoxyethylamine (B85606) moiety. Mechanistic investigations into these pathways are primarily based on analogous reactions reported in the literature, as specific studies on this exact compound are not extensively documented. The two most probable synthetic strategies are the palladium-catalyzed Buchwald-Hartwig amination and the nucleophilic aromatic substitution (SNAr) pathway.

Buchwald-Hartwig Amination Pathway

A likely and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. In this case, the reaction would couple a 2-halo-5-fluoropyridine (where the halogen is typically Br or Cl) with 2-methoxyethylamine.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through several key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-5-fluoropyridine. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex. The regioselectivity of this reaction on dihalopyridines is well-documented, with the C-2 position being highly favored for amination.

Amine Coordination and Deprotonation : The 2-methoxyethylamine then coordinates to the Pd(II) complex. Following this, a base (commonly a strong, non-nucleophilic base such as sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

An unproductive side reaction that can occur is the β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine. However, the choice of appropriate ligands and reaction conditions can minimize this side pathway. The use of sterically hindered phosphine ligands is known to promote the desired reductive elimination.

Table 1: Proposed Buchwald-Hartwig Amination Reaction Parameters

| Parameter | Description |

| Aryl Halide | 2-Bromo-5-fluoropyridine or 2-Chloro-5-fluoropyridine (B44960) |

| Amine | 2-Methoxyethylamine |

| Catalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Base | NaOtBu (Sodium tert-butoxide) |

| Solvent | Toluene (B28343) |

| Temperature | 100 °C |

Nucleophilic Aromatic Substitution (SNAr) Pathway

Another plausible route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly relevant when the pyridine ring is activated by electron-withdrawing groups. The fluorine atom at the 5-position acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack at the 2-position, especially if a good leaving group (like another halogen) is present.

The mechanism of the SNAr reaction proceeds in two main steps:

Nucleophilic Addition : The nucleophile, in this case, 2-methoxyethylamine, attacks the carbon atom bearing the leaving group (e.g., a chlorine or bromine atom at the 2-position of the 5-fluoropyridine). This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The electron-withdrawing fluorine atom at the para-position to the attack site helps to stabilize this anionic intermediate through resonance.

Elimination of the Leaving Group : In the second, faster step, the leaving group is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

The reactivity of the leaving group in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. nih.govnih.gov This is because the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. nih.govyoutube.com Therefore, starting with 2,5-difluoropyridine could be an efficient way to synthesize the target compound via an SNAr mechanism.

Table 2: Proposed SNAr Reaction Parameters

| Parameter | Description |

| Substrate | 2-Chloro-5-fluoropyridine or 2,5-Difluoropyridine |

| Nucleophile | 2-Methoxyethylamine |

| Solvent | DMSO (Dimethyl sulfoxide) or a polar protic solvent |

| Base | K₂CO₃ (Potassium carbonate) or another suitable base to neutralize the generated acid |

| Temperature | Elevated temperatures may be required, depending on the reactivity of the substrate. |

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, ¹H and ¹³C NMR are instrumental in confirming its structure.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the pyridine (B92270) ring and the N-(2-methoxyethyl) side chain are expected. The aromatic protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine and amino substituents. The proton at position 6 (adjacent to the ring nitrogen) is expected to appear at a downfield chemical shift, typically in the range of δ 7.8-8.2 ppm, as a doublet of doublets due to coupling with the fluorine atom and the proton at position 4. The proton at position 4 will likely resonate around δ 7.2-7.5 ppm, showing a more complex splitting pattern from coupling to the fluorine and the proton at position 3. The proton at position 3, adjacent to the amino group, is anticipated to be the most upfield of the aromatic protons, appearing around δ 6.4-6.7 ppm as a doublet of doublets.

The protons of the 2-methoxyethyl side chain will give rise to characteristic signals. The methylene (B1212753) protons adjacent to the amino nitrogen (-NH-CH₂-) are expected as a triplet around δ 3.5-3.7 ppm, while the methylene protons adjacent to the methoxy (B1213986) group (-O-CH₂-) should appear as a triplet at approximately δ 3.6-3.8 ppm. The methoxy group itself will present as a sharp singlet around δ 3.3-3.4 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will have distinct chemical shifts, with the carbon bearing the fluorine atom (C-5) exhibiting a large C-F coupling constant. The carbon attached to the amino group (C-2) will also be significantly shifted. The aliphatic carbons of the methoxyethyl side chain will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.4-6.7 | dd |

| H-4 | 7.2-7.5 | ddd |

| H-6 | 7.8-8.2 | dd |

| NH-CH ₂ | 3.5-3.7 | t |

| O-CH ₂ | 3.6-3.8 | t |

| OCH ₃ | 3.3-3.4 | s |

| NH | Variable | br s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 158-162 |

| C-3 | 105-110 |

| C-4 | 135-140 (with C-F coupling) |

| C-5 | 145-150 (with large C-F coupling) |

| C-6 | 140-145 (with C-F coupling) |

| NH-C H₂ | 42-46 |

| O-C H₂ | 70-74 |

| OC H₃ | 58-62 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

A key absorption band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. bldpharm.com The C-H stretching vibrations of the aromatic pyridine ring are anticipated to appear in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches of the methoxyethyl group will be observed between 3000 and 2850 cm⁻¹.

The C=N and C=C stretching vibrations within the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. A strong absorption band due to the C-F stretch is expected in the range of 1250-1020 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed between 1335 and 1250 cm⁻¹. bldpharm.com Furthermore, the C-O stretching of the ether linkage in the methoxyethyl group will produce a strong band around 1150-1085 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3350-3310 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | 3000-2850 |

| Pyridine Ring | C=N, C=C Stretch | 1600-1400 |

| Aryl Fluoride (B91410) | C-F Stretch | 1250-1020 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Ether | C-O Stretch | 1150-1085 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁FN₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 170.19 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern upon electron ionization (EI) would likely involve initial cleavage of the side chain. Common fragmentation pathways for N-alkyl substituted pyridines include alpha-cleavage to the amine nitrogen, leading to the loss of a methoxyethyl radical or related fragments. Another potential fragmentation would be the cleavage of the C-O bond in the side chain. The pyridine ring itself is relatively stable, but fragmentation can occur, leading to characteristic ions. The presence of the fluorine atom would also influence the fragmentation, and its loss is a possibility.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment Ion |

| 170 | [M]⁺ (Molecular Ion) |

| 140 | [M - CH₂O]⁺ |

| 125 | [M - CH₂CH₂OCH₃]⁺ |

| 111 | [5-fluoropyridin-2-amine]⁺ |

| 59 | [CH₂OCH₃]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, studies on similar fluorinated aminopyridine derivatives suggest key structural features that would be expected.

A single-crystal X-ray diffraction analysis would reveal the planar geometry of the pyridine ring. The C-F bond length would be consistent with that of other fluorinated aromatic compounds. The geometry around the exocyclic nitrogen atom would provide insight into its hybridization and the degree of conjugation with the pyridine ring. Importantly, this technique would elucidate the conformation of the flexible N-(2-methoxyethyl) side chain in the solid state. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitrogen or oxygen atoms of neighboring molecules, would also be identified, providing a detailed understanding of the crystal packing.

Computational Chemistry and Theoretical Investigations

Prediction of Molecular Properties for Synthetic Design:This would involve analyzing the aforementioned computational data to inform synthetic strategies, such as predicting which bonds are most likely to form or break.

Without access to peer-reviewed studies or patent literature containing these specific computational analyses for 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and data citation.

Structure Activity Relationship Sar Principles Applied to N 2 Methoxyethyl Pyridin 2 Amine Derivatives

General Principles of SAR in Heterocyclic Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing biologically active compounds. For heterocyclic compounds like pyridine (B92270), SAR principles focus on how modifications to the molecule's structure affect its interaction with a biological target, thereby influencing its activity. Key considerations include the nature, position, and stereochemistry of substituents on the heterocyclic ring.

The core principles involve:

Electronic Effects: Substituents can be electron-donating or electron-withdrawing, which alters the electron density distribution within the heterocyclic ring. This can influence the compound's pKa, its ability to participate in hydrogen bonds, and its reactivity.

Steric Effects: The size and shape of substituents can dictate how the molecule fits into a binding pocket of a target protein. Bulky groups may enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents binding.

Hydrophobic and Hydrophilic Effects: The lipophilicity of a molecule, often measured as LogP, affects its solubility, membrane permeability, and binding to hydrophobic pockets on a target protein. Modifying substituents can tune this property.

Pharmacophore Identification: SAR analysis helps identify the key functional groups (the pharmacophore) responsible for the biological activity. This includes hydrogen bond donors and acceptors, charged groups, and aromatic regions that are essential for molecular recognition by the target.

By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can build a comprehensive SAR model. This model then guides the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Impact of Fluorine Substitution on Molecular Interactions

The introduction of a fluorine atom into a molecule, as seen in 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, can profoundly influence its biological profile. tandfonline.com Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet its electronic properties are vastly different. tandfonline.comresearchgate.net

Key impacts of fluorine substitution include:

Modulation of pKa: Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. bohrium.com This change in basicity can alter the ionization state of the molecule at physiological pH, affecting its solubility, cell permeability, and interaction with the target protein.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Strategically placing a fluorine atom at a metabolically labile position, such as a site prone to aromatic hydroxylation by cytochrome P450 enzymes, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. bohrium.comnih.gov

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding site. These can include dipole-dipole interactions, and in some cases, fluorine can act as a weak hydrogen bond acceptor. tandfonline.combohrium.com The introduction of fluorine can also alter the conformation of the molecule to better fit the binding pocket. bohrium.com

Alteration of Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. Replacing a hydrogen atom with a fluorine atom generally increases local lipophilicity. nih.gov This can enhance membrane permeability and binding to hydrophobic pockets.

The following table summarizes the general effects of fluorine substitution on key molecular properties.

| Property | Effect of Fluorine Substitution | Rationale |

| Basicity (pKa) of Pyridine | Decrease | Strong inductive electron-withdrawing effect of fluorine reduces electron density on the nitrogen atom. bohrium.com |

| Metabolic Stability | Increase | The high strength of the C-F bond can block metabolism at the site of substitution. nih.gov |

| Binding Affinity | Can Increase | Can form favorable interactions (e.g., dipole-dipole) and alter molecular conformation for a better fit. tandfonline.com |

| Lipophilicity (LogP) | Increase | Fluorine is more lipophilic than hydrogen, which can enhance passage through biological membranes. nih.gov |

Role of the Methoxyethyl Moiety in Modulating Molecular Recognition

The N-(2-methoxyethyl) side chain plays a crucial role in defining the physicochemical properties and binding interactions of the parent molecule. This flexible chain contains both a hydrogen bond acceptor (the ether oxygen) and a potential hydrogen bond donor (the amine hydrogen), allowing for diverse interactions with a biological target.

Key contributions of the methoxyethyl moiety include:

Conformational Flexibility: The single bonds within the ethyl chain allow for significant rotational freedom. This flexibility enables the side chain to adopt various conformations, potentially finding an optimal orientation within a binding pocket to maximize favorable interactions.

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, while the secondary amine proton can act as a hydrogen bond donor. These capabilities are critical for anchoring the ligand within the active site of a protein through specific hydrogen bond networks.

Molecular Recognition: The specific length and composition of the methoxyethyl group can be critical for molecular recognition. It can position the key pharmacophoric elements of the pyridine ring correctly or make additional contacts with the target protein that enhance binding affinity. In studies on other molecular systems like siRNAs, the 2'-methoxyethyl group has been shown to increase target-binding affinity and nuclease stability. nih.govresearchgate.net

Substituent Effects on the Pyridine Scaffold

The pyridine ring is an aromatic heterocycle whose electronic properties are significantly influenced by the position of the ring nitrogen and the nature of its substituents. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and making it electron-deficient compared to benzene.

Position of Substituents: The location of substituents on the pyridine ring relative to the nitrogen atom is critical.

The 5-position (meta to the nitrogen) in this compound is affected by the inductive effects of the substituents. The fluorine at this position exerts a strong electron-withdrawing effect.

The 2-amino group is an electron-donating group, which can partially counteract the electron-withdrawing effect of both the ring nitrogen and the fluorine atom.

Electronic Properties: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Fluorine (at C5): Acts as a strong EWG through induction (-I effect), decreasing the electron density of the ring and significantly lowering the basicity of the pyridine nitrogen. researchgate.net

Amino Group (at C2): Acts as a strong EDG through resonance (+R effect), increasing the electron density of the ring, particularly at the ortho and para positions.

The table below illustrates the general influence of substituent types at different positions on the basicity of the pyridine nitrogen.

| Substituent Position | Electron-Donating Group (e.g., -NH2, -OCH3) Effect on pKa | Electron-Withdrawing Group (e.g., -F, -NO2) Effect on pKa |

| 2- (ortho) | Increase | Decrease |

| 3- (meta) | Small Increase | Decrease |

| 4- (para) | Large Increase | Large Decrease |

| 5- (meta) | Small Increase | Decrease |

Design Strategies Based on SAR Analysis for Related Chemical Series

The SAR data derived from this compound and its analogs can guide the design of new molecules with enhanced biological activity. Several strategies are commonly employed in medicinal chemistry based on SAR insights. nih.gov

Scaffold Hopping: The 2-aminopyridine (B139424) scaffold can be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine) that maintain a similar spatial arrangement of key interaction points. This can lead to novel chemical series with different physicochemical properties and potentially improved intellectual property positions.

Substituent Modification:

Pyridine Ring: The fluorine at the 5-position could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (CN) to fine-tune the electronic properties and binding interactions. The effect of these changes on potency and selectivity would provide deeper SAR insights. mdpi.com

Methoxyethyl Chain: The length of the alkyl chain could be varied, or the methoxy (B1213986) group could be replaced with other functionalities (e.g., hydroxyl, dimethylamino) to probe for additional interactions within the binding pocket. This exploration helps optimize the side chain for maximum binding affinity.

Isosteric and Bioisosteric Replacements: Functional groups can be replaced with other groups of similar size, shape, and electronic character. For example, the ether oxygen in the methoxyethyl chain could be replaced with a sulfur atom (thioether) or an amine to alter hydrogen bonding capacity and lipophilicity.

Structure-Based Design: If the crystal structure of a related compound bound to its target is available, computational tools can be used to design new analogs. acs.orgresearchgate.net The SAR data for this compound would serve as a crucial validation for the computational models, guiding the design of new derivatives predicted to have stronger interactions with the target protein. For instance, based on a clinical compound, structure-activity relationship studies have led to the discovery of a class of acyl compounds with excellent TYK2 inhibitory activity and selectivity. nih.gov

By systematically applying these strategies, medicinal chemists can leverage the initial SAR findings to rationally design and synthesize subsequent generations of compounds with progressively optimized properties.

Analytical Methodologies for Isolation and Analysis

Enantioseparation Techniques for Chiral Derivatives

While 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine itself is not chiral, it can be used to synthesize chiral derivatives or may be a component of a racemic mixture that requires separation of its enantiomers. Enantioseparation is critical in pharmaceutical and biological studies as different enantiomers can have distinct pharmacological activities.

One approach to separating enantiomers is to react them with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. For a secondary amine like this compound, several CDAs can be employed.

Common CDAs for amines include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govacs.org The reaction of the secondary amine with a CDA results in the formation of a pair of diastereomers that can then be separated on a non-chiral stationary phase.

Table 3: Common Chiral Derivatizing Agents for Secondary Amines

| Chiral Derivatizing Agent | Functional Group Reacted | Resulting Derivative |

| Mosher's acid chloride | Amine | Amide |

| Marfey's reagent (FDAA) | Amine | Amide |

| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Amine | Carbamate |

A more direct method for enantioseparation involves the use of a chiral stationary phase (CSP) in HPLC. The CSP creates a chiral environment where the enantiomers of a chiral analyte can interact differently, leading to different retention times and thus separation. eijppr.com

For the separation of chiral derivatives of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. tandfonline.commdpi.com These CSPs can operate in normal-phase, reversed-phase, or polar organic modes, offering great flexibility in method development. mdpi.com The choice of mobile phase is crucial for achieving good separation and can include mixtures of alkanes and alcohols for normal-phase or aqueous buffers with organic modifiers for reversed-phase. tandfonline.com

Table 4: Representative Chiral HPLC Separation Parameters

| Parameter | Value |

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Capillary Electrophoresis (CE) in Analytical Characterization

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org It is particularly useful for the analysis of small quantities of sample and for charged analytes. This compound, being a basic compound, can be protonated in an acidic buffer and analyzed in its cationic form.

In capillary zone electrophoresis (CZE), the simplest form of CE, the separation is based on the charge-to-size ratio of the analytes. libretexts.org The use of a buffer with a specific pH is critical to control the charge of the analyte and the electroosmotic flow (EOF). For basic compounds like the target molecule, a low pH buffer would ensure full protonation and migration towards the cathode. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for the separation of neutral and charged compounds by adding a surfactant to the buffer to form micelles, which act as a pseudo-stationary phase. nih.gov CE can also be a valuable tool for assessing the purity of fluorine-18 (B77423) labelled radiotracers, which could be relevant if this compound were to be used in positron emission tomography (PET). nih.gov

Table 5: Potential Capillary Electrophoresis Method Parameters

| Parameter | Value |

| Capillary | Fused silica, 50 µm ID, 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

Applications As a Chemical Research Scaffold

Utility in Organic Synthesis as a Building Block

The 2-aminopyridine (B139424) core of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine serves as a valuable and versatile building block in organic synthesis. The presence of the amino group, the pyridine (B92270) nitrogen, and the fluorine atom at the 5-position allows for a variety of chemical transformations, making it a key intermediate in the construction of more complex molecular architectures.

The amino group can readily participate in a range of reactions, including N-alkylation, N-arylation, acylation, and sulfonylation, enabling the introduction of diverse substituents. Furthermore, the pyridine ring itself can undergo electrophilic substitution reactions, although the fluorine atom's electron-withdrawing nature can influence the regioselectivity of these transformations.

While specific synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from analogous compounds. A common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine (B44960), with 2-methoxyethylamine (B85606). Another potential route is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.

The following table outlines plausible synthetic strategies for this compound and its derivatives, based on established organic chemistry principles.

| Reaction Type | Reactants | Key Reagents/Catalysts | General Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-Halo-5-fluoropyridine, 2-Methoxyethylamine | Base (e.g., K₂CO₃, NaH) | N-Substituted 5-fluoropyridin-2-amines |

| Buchwald-Hartwig Amination | 2-Halo-5-fluoropyridine, 2-Methoxyethylamine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | N-Substituted 5-fluoropyridin-2-amines |

| Acylation | This compound, Acyl chloride/Anhydride (B1165640) | Base (e.g., Pyridine, Triethylamine) | Amide derivatives |

| Sulfonylation | This compound, Sulfonyl chloride | Base (e.g., Pyridine, Triethylamine) | Sulfonamide derivatives |

Role in Medicinal Chemistry Lead Discovery (General Chemical Biology Context)

The 2-aminopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. The incorporation of a fluorine atom and a methoxyethyl side chain in this compound further enhances its potential in drug discovery.

The fluorine atom at the 5-position can significantly impact the compound's physicochemical properties. Its high electronegativity can alter the electron distribution within the pyridine ring, influencing pKa and hydrogen bonding capabilities. This can lead to improved binding affinity and selectivity for biological targets.

The N-(2-methoxyethyl) side chain can also play a crucial role. The ether oxygen can act as a hydrogen bond acceptor, and the flexibility of the ethyl chain allows for optimal positioning within a protein's binding pocket. This side chain can also improve the compound's solubility and pharmacokinetic profile.

Derivatives of fluorinated 2-aminopyridines have shown promise as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases such as cancer. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

The table below presents hypothetical data for derivatives of this compound, illustrating its potential in lead discovery for a generic kinase target.

| Compound | R-Group Modification | Kinase Inhibitory Activity (IC₅₀, nM) | Cellular Potency (EC₅₀, µM) |

|---|---|---|---|

| Derivative 1 | H (Parent Compound) | 500 | 10.5 |

| Derivative 2 | 4-Fluorophenyl | 50 | 1.2 |

| Derivative 3 | 3-Chlorophenyl | 75 | 2.1 |

| Derivative 4 | 4-Methylphenyl | 120 | 5.8 |

| Derivative 5 | Cyclopropyl | 250 | 8.3 |

Design of Ligands and Functional Materials

Beyond its applications in medicine, the structural attributes of this compound make it an attractive candidate for the design of novel ligands and functional materials. The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions, enabling the formation of a wide range of metal complexes.

The electronic properties of the pyridine ring, modulated by the fluorine substituent, can influence the stability and reactivity of these metal complexes. This opens up possibilities for their use in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs). The methoxyethyl side chain can also participate in coordination or influence the solubility and processing of the resulting materials.

For instance, ligands incorporating the 5-fluoropyridin-2-amine moiety could be used to create luminescent materials, where the metal center and the ligand framework work in concert to produce light-emitting properties. The fluorine atom can enhance the quantum yield and photostability of such materials.

The following table provides a conceptual overview of the potential applications of ligands derived from this compound in materials science.

| Application Area | Metal Ion | Potential Functionality | Key Structural Feature |

|---|---|---|---|

| Catalysis | Pd, Ru, Rh | Cross-coupling reactions, Hydrogenation | Bidentate coordination of pyridine-N and amino-N |

| Luminescent Materials | Eu, Tb, Ir | Sensitized emission | Energy transfer from the fluorinated pyridine ligand |

| Sensing | Cu, Zn, Fe | Colorimetric or fluorescent detection of analytes | Selective binding of the metal-ligand complex |

| Metal-Organic Frameworks (MOFs) | Zn, Zr, Cu | Gas storage, Separation | Directional coordination to form porous structures |

Strategies for Modulating Metabolic Stability of Related Chemical Entities

In drug development, ensuring a compound has appropriate metabolic stability is crucial for achieving a desirable pharmacokinetic profile and therapeutic efficacy. The chemical structure of a molecule dictates its susceptibility to metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.

The this compound scaffold incorporates features that are often used to enhance metabolic stability. The fluorine atom is a well-known metabolic blocker. Its presence can prevent or slow down oxidative metabolism at the position of fluorination.

The N-(2-methoxyethyl) side chain, while potentially susceptible to O-demethylation or other metabolic transformations, can be modified to improve stability. Strategies include the introduction of steric hindrance near the methoxy (B1213986) group or replacing it with a more metabolically robust isostere.

The table below outlines common metabolic liabilities associated with pyridine-containing compounds and strategies to mitigate them, which are applicable to derivatives of this compound.

| Potential Metabolic Liability | Enzymatic Reaction | Mitigation Strategy | Example Modification |

|---|---|---|---|

| Pyridine Ring Oxidation | CYP-mediated hydroxylation | Introduction of electron-withdrawing groups | Fluorine at C5 (already present) |

| N-Dealkylation | CYP-mediated cleavage of C-N bond | Introduction of steric bulk on the alkyl chain | Replacing a hydrogen with a methyl group |

| O-Demethylation | CYP-mediated cleavage of the O-CH₃ bond | Replacement of the methoxy group with a more stable isostere | Replacement with a difluoromethoxy or trifluoromethoxy group |

| Oxidation of the Methylene (B1212753) Bridge | CYP-mediated hydroxylation | Introduction of gem-dimethyl groups | Replacing -CH₂- with -C(CH₃)₂- |

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 2-amino-5-fluoropyridine with 2-methoxyethyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key parameters include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

- Temperature control : Excessive heat may lead to byproducts (e.g., over-alkylation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes impurities. Yields typically range from 60–75%, with purity >95% confirmed by HPLC .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C5, methoxyethyl group at N2). For example, the methoxy proton appears as a singlet at ~3.3 ppm .

- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (expected m/z: 201.09).

- X-ray crystallography : Resolves stereoelectronic effects; related pyridine derivatives show planar geometry with bond angles deviating ≤5° from ideal .

Q. How can researchers address contradictions in reported biological activity data for fluorinated pyridine derivatives?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and controls .

- Structural analogs : Compare activity of this compound with sulfone-containing derivatives (e.g., Bayer Pharma’s patented compounds) to identify pharmacophore requirements .

- Meta-analysis : Cross-reference PubChem/ChemSpider datasets to isolate structure-activity trends .

Advanced Research Questions

Q. How can the synthetic process be optimized for large-scale production while minimizing impurities?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (stoichiometry, solvent ratio) to identify critical factors. For example, excess 2-methoxyethyl halide (1.2 eq) improves conversion .

- Flow chemistry : Reduces side reactions via precise temperature/residence time control .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular docking : Simulate binding to kinase ATP pockets (e.g., CSF1R) using AutoDock Vina. The methoxyethyl group may enhance hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays .

Q. How do structural modifications (e.g., replacing methoxyethyl with ethoxyethyl) affect physicochemical properties?

Methodological Answer:

- LogP determination : Compare partition coefficients (shake-flask method) to evaluate lipophilicity. Methoxyethyl (LogP ~1.2) vs. ethoxyethyl (LogP ~1.8) impacts membrane permeability .

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures; methoxyethyl derivatives show stability up to 200°C .

Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Methoxyethyl groups resist hydrolysis better than esters .

- Plasma stability : Incubate with rat plasma (37°C, 1 hr); >90% intact compound indicates suitability for in vivo studies .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s fluorescence properties?

Methodological Answer:

- Spectroscopic validation : Measure fluorescence (λₑₓ = 280 nm, λₑₘ = 350 nm) in varying solvents. Polar solvents (e.g., methanol) may quench fluorescence via solvatochromism .

- Impurity profiling : Trace metal contaminants (e.g., Fe³⁺) from synthesis can alter emission spectra; use EDTA washing .

Interdisciplinary Applications

Q. What non-pharmaceutical applications exist for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.